molecular formula C17H16BrN3 B13885996 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine

6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine

Cat. No.: B13885996
M. Wt: 342.2 g/mol
InChI Key: NCXUNXAMPQBRIJ-UHFFFAOYSA-N
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Description

6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine typically involves multi-step organic reactions. One common method starts with the bromination of quinoline to introduce the bromine atom at the 6-position. This is followed by the introduction of the 2,3-dimethylphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the diamine functionality at the 3,4-positions of the quinoline ring. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to drive the reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group and the diamine functionality enhances its potential as a kinase inhibitor and its overall biological activity.

Properties

Molecular Formula

C17H16BrN3

Molecular Weight

342.2 g/mol

IUPAC Name

6-bromo-4-N-(2,3-dimethylphenyl)quinoline-3,4-diamine

InChI

InChI=1S/C17H16BrN3/c1-10-4-3-5-15(11(10)2)21-17-13-8-12(18)6-7-16(13)20-9-14(17)19/h3-9H,19H2,1-2H3,(H,20,21)

InChI Key

NCXUNXAMPQBRIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C=C(C=CC3=NC=C2N)Br)C

Origin of Product

United States

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